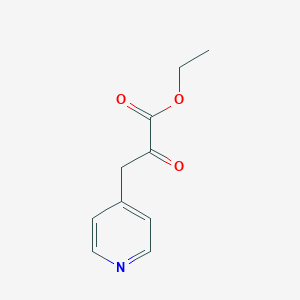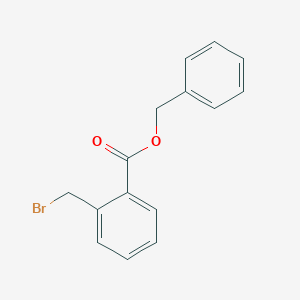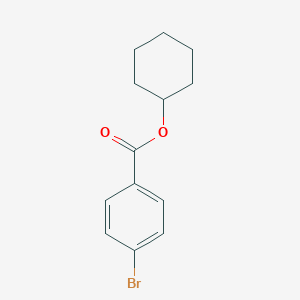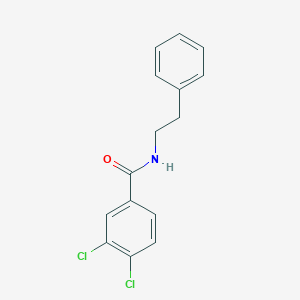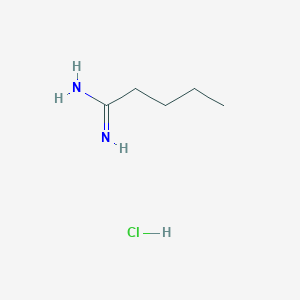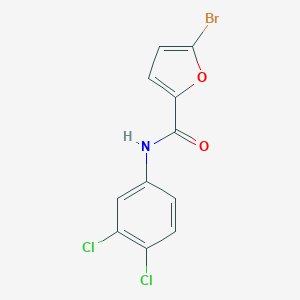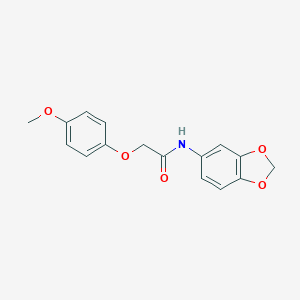
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMD-152, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMD-152 is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. The 5-HT2B receptor is involved in the regulation of vascular tone, cardiac function, and pulmonary artery smooth muscle cell proliferation. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide blocks the activation of the 5-HT2B receptor, thereby reducing the effects of serotonin on these physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation and fibrosis in animal models of lung injury. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary arterial hypertension. In addition, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-tumor effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2B receptor, which reduces the risk of off-target effects. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has a short half-life in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the investigation of its role in the treatment of other diseases, such as liver fibrosis and cancer. Another direction is the development of more potent and selective antagonists of the 5-HT2B receptor, which could have improved therapeutic efficacy and reduced side effects. Finally, the development of novel drug delivery systems could improve the pharmacokinetics and bioavailability of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature to yield N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects in preclinical studies. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has also been investigated for its role in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the lungs.
Eigenschaften
CAS-Nummer |
5689-70-3 |
|---|---|
Produktname |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15NO5/c1-19-12-3-5-13(6-4-12)20-9-16(18)17-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
AAQHUPAEJMTLMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Löslichkeit |
42.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




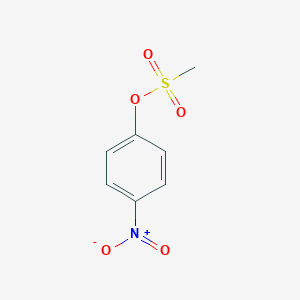
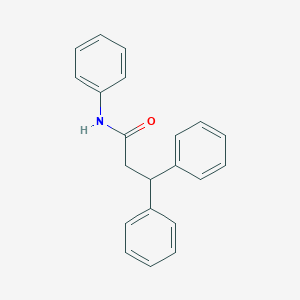
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)

